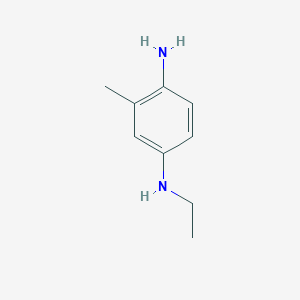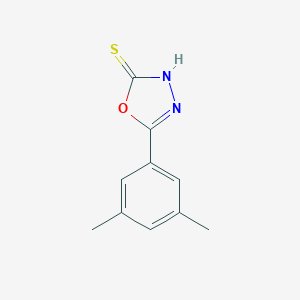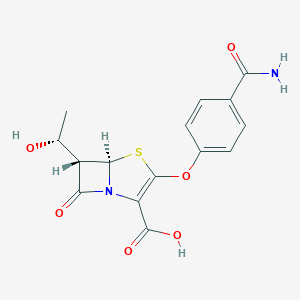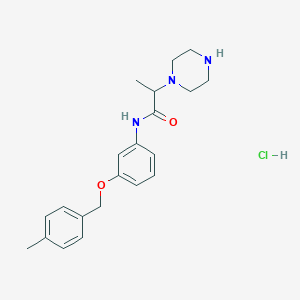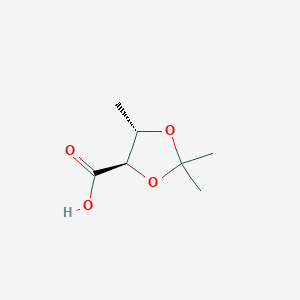
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid
Descripción general
Descripción
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a cyclic amino acid that has attracted attention in the scientific community due to its potential applications in drug development and biochemical research.
Aplicaciones Científicas De Investigación
Intermediate for Renin Inhibitory Peptides : It is used as an intermediate in the preparation of renin inhibitory peptides, which have implications in the design of angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
Synthon for Pyridomycin Synthesis : The acetonide of this compound is useful as a synthon in the synthesis of pyridomycin, an antibiotic (Kinoshita, Hamazaki, & Awamura, 1978).
Chiral Template in Synthesis : It serves as a chiral template for constructing specific chiral centers in complex molecular structures (Beatty, Jennings-White, & Avery, 1991).
Chiral Reagent for Separation of Racemic Products : As a chiral reagent, it is excellent for the analytical and efficient separation of racemic products from transformations of chiral carboxylic acids and amino acids (Nagao et al., 1985).
Synthesis of Novel Chiral Polydentate Ligands : The compound is utilized in the synthesis of novel chiral polydentate ligands, specifically 1,3-dioxolane-4,5-bis-pyridinecarboxylic esters (Sun Xiao-qiang, 2011).
Antimicrobial Activities : Amide derivatives of 1,3-dioxolane have shown antimicrobial activities against different strains of bacteria and fungi, highlighting the compound's potential in the field of antimicrobial research (Begum et al., 2019).
Synthesis of Five-Membered 1,3-Dioxolan-4-ones : The compound is involved in the synthesis of five-membered 1,3-dioxolan-4-ones using an oxidative alkene geminal difunctionalization strategy (Balaji & Chandrasekaran, 2019).
High-Yield Synthesis of D-ribo-Phytosphingosine : It plays a role in the high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in organic chemistry and pharmacology (Lombardo et al., 2006).
Propiedades
IUPAC Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](OC(O1)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



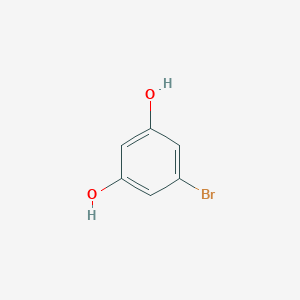
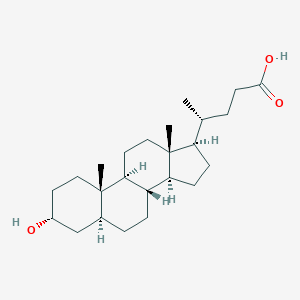
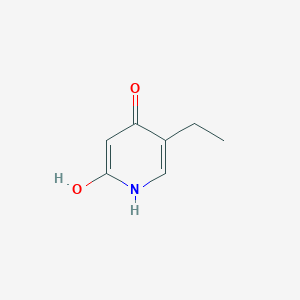
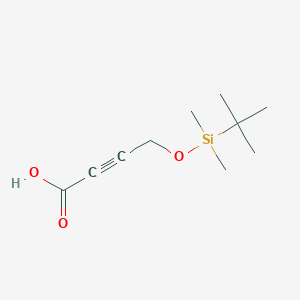
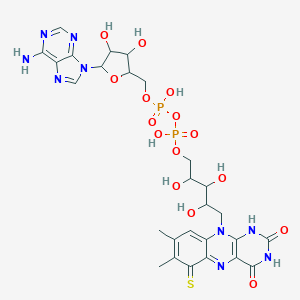
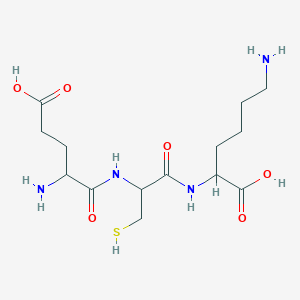
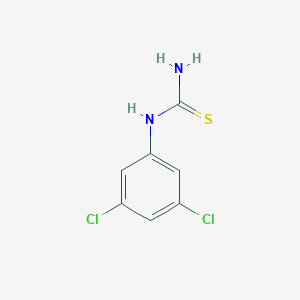
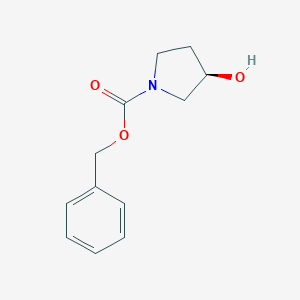
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)

